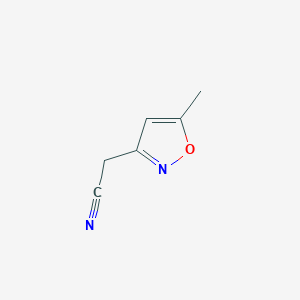![molecular formula C14H11BrO3 B1365808 2-[(4-Bromobenzyl)oxy]benzoic acid CAS No. 860597-33-7](/img/structure/B1365808.png)
2-[(4-Bromobenzyl)oxy]benzoic acid
Übersicht
Beschreibung
“2-[(4-Bromobenzyl)oxy]benzoic acid” is a biochemical used for proteomics research . Its molecular formula is C14H11BrO3 and it has a molecular weight of 307.15 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid group attached to a bromobenzyl group via an oxygen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 307.15 and a molecular formula of C14H11BrO3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Analog Compounds : Research has shown the synthesis of analogs of glutamate carboxypeptidase II inhibitor from 4-(2-ethoxycarbonylacetyl)benzoic acid, demonstrating the chemical versatility of such compounds (Teus, Jirgensons, Dambrova, & Mezhapuke, 2007).
- Thermal Stability and Conductivity : A study on the oxidative polycondensation of 4-[(2-hydroxybenzylidene)amino]benzoic acid under various conditions revealed insights into its thermal stability and electrical conductivity, indicating potential applications in materials science (Kaya & Bilici, 2006).
Catalytic and Synthesis Applications
- Use in Catalysis : A research on selenoxides, including aryl benzyl selenoxides, as catalysts for bromination of organic substrates with sodium bromide and hydrogen peroxide, showcases its role in facilitating chemical reactions (Goodman & Detty, 2004).
- Synthesis of Pyrrole and Pyrrolidine Compounds : A study reported the synthesis of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide, highlighting its utility in creating diverse organic compounds with potential biological activity (Mehta, 2013).
Polymerization and Material Science
- Enzymatic Oxidative Polymerization : Research on the enzymatic oxidative polymerization of para-imine functionalized phenol derivative using horseradish peroxidase enzyme showed the formation of oligomers with high thermal stability, suggesting applications in polymer science (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015).
Miscellaneous Applications
- Synthesis of Luminescent Metal–Organic Polymers : The synthesis of luminescent metal–organic polymers using a semirigid tricarboxylic acid and transition metal cations demonstrated the potential for creating materials with unique optical properties (Zhang, Fan, Song, Fan, Sun, & Zhao, 2014).
- Influence on Halogen Bonds in Bromobenzoic Acid : A study explored the impact of methoxy-substituents on the strength of Br … Br type II halogen bonds in bromobenzoic acid, which is crucial for understanding molecular interactions in various chemical contexts (Raffo, Marcolongo, Funes, Slep, Baggio, & Cukiernik, 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It is known that benzoic acid derivatives can participate in reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is known that benzoic acid derivatives can influence various biochemical pathways due to their potential interactions with different enzymes and receptors .
Pharmacokinetics
It is known that benzoic acid derivatives are often well absorbed and can be metabolized in the liver .
Result of Action
It is known that benzoic acid derivatives can have various effects at the molecular and cellular level due to their potential interactions with different enzymes and receptors .
Action Environment
It is known that environmental factors such as ph, temperature, and the presence of other substances can influence the action and stability of benzoic acid derivatives .
Biochemische Analyse
Biochemical Properties
2-[(4-Bromobenzyl)oxy]benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s bromobenzyl group allows it to participate in nucleophilic substitution reactions, which are crucial in modifying the structure and function of proteins . Additionally, the benzoic acid moiety can interact with enzymes involved in metabolic pathways, influencing their activity and stability .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses . Furthermore, it can alter gene expression patterns, impacting the production of proteins involved in critical cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes, either inhibiting or activating their activity . This binding can lead to changes in the enzyme’s conformation, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes . The compound can influence metabolic flux, altering the levels of metabolites and affecting overall cellular metabolism . These interactions are crucial for understanding the compound’s impact on cellular function and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these processes is essential for optimizing the compound’s use in research and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its activity and function, as they determine the compound’s interactions with other biomolecules and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMQJMGGQQATGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429211 | |
| Record name | 2-[(4-bromobenzyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860597-33-7 | |
| Record name | 2-[(4-Bromophenyl)methoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860597-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-bromobenzyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[1-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B1365754.png)
![5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde](/img/structure/B1365755.png)



![2-({2-[4-(2-Chloroanilino)-4-oxobutanoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1365767.png)
